CV-6209

描述

CV-6209 是一种有效的血小板活化因子拮抗剂。它是较新的血小板活化因子开放链磷脂类似物之一,具有血小板活化因子拮抗活性。 This compound 的制剂不同于先前报道的 CV-3988,它用乙酰氨基甲酸酯部分取代了磷酸基团,导致效力提高了 80 多倍 .

准备方法

合成路线和反应条件

CV-6209 的合成涉及用乙酰氨基甲酸酯部分取代先前报道的化合物 CV-3988 中的磷酸基团。 这种修饰显着增强了其作为血小板活化因子拮抗剂的效力 .

工业生产方法

This compound 的工业生产在公共领域中没有广泛记载。 已知该化合物被合成和纯化,以实现用于研究目的的高纯度 (≥98.0%) .

化学反应分析

反应类型

CV-6209 主要经历与其作为血小板活化因子拮抗剂的功能相关的反应。 它抑制血小板活化因子诱导的血小板聚集,但对花生四烯酸、二磷酸腺苷或胶原蛋白诱导的血小板聚集作用很小 .

常用试剂和条件

形成的主要产物

科学研究应用

Immunological Studies

CV-6209 has been utilized in immunological research to investigate the role of PAF in eosinophil activation. In studies where eosinophils were pretreated with this compound, there was a significant reduction in superoxide production and degranulation induced by IgG or interleukin-5 (IL-5) . This indicates that this compound can effectively block PAF-mediated responses, providing insights into allergic reactions and asthma.

Cardiovascular Research

In cardiovascular studies, this compound has demonstrated efficacy in reversing hypotension induced by PAF. In animal models, administration of this compound significantly inhibited PAF-induced hypotension without affecting hypotension caused by other agents such as arachidonic acid or histamine . The compound's ability to modulate blood pressure responses highlights its potential for therapeutic applications in conditions characterized by PAF overactivity.

Shock Models

This compound has been investigated for its protective effects in shock models, particularly those involving hepatic inflow occlusion. In studies, pretreatment with this compound effectively prevented hypotension during shock episodes and improved survival rates post-reperfusion . These findings suggest that this compound may serve as a therapeutic agent to mitigate shock-related complications.

Comparative Efficacy Studies

A comparative study highlighted the effectiveness of this compound against other PAF antagonists. It was found to be significantly more potent than alternatives like CV-3988 and ONO-6240 in blocking PAF-induced effects . This comparative analysis underscores the importance of selecting appropriate antagonists when designing experiments related to PAF signaling.

Case Study 1: Eosinophil Activation

In a controlled experiment, eosinophils were isolated from human subjects and treated with various concentrations of this compound prior to stimulation with IL-5. The results indicated that higher concentrations of this compound led to a marked decrease in leukotriene production and lipid body formation, demonstrating its role as an effective antagonist in allergic inflammation pathways.

Case Study 2: Hypotension Reversal

In a rat model, researchers administered PAF intravenously to induce hypotension followed by treatment with this compound. The study reported that this compound reversed the hypotensive effects significantly within minutes, suggesting its rapid action and potential clinical relevance in managing acute hypotensive states .

Data Summary Table

作用机制

CV-6209 通过拮抗血小板活化因子受体发挥作用。 它抑制血小板活化因子诱导的兔和小鼠血小板聚集,并且可以抑制血小板活化因子诱导的大鼠低血压 . 所涉及的分子靶点和途径包括血小板活化因子受体和相关的信号通路 .

相似化合物的比较

类似化合物

CV-3988: 一种较早的化合物,用磷酸基团代替乙酰氨基甲酸酯部分.

RP 48740: 另一种具有类似特性的血小板活化因子拮抗剂.

独特性

CV-6209 的独特性在于其与 CV-3988 相比显着增强的效力,这是由于用乙酰氨基甲酸酯部分取代了磷酸基团 . 这种修饰导致效力提高了 80 多倍,使 this compound 成为一种更有效血小板活化因子拮抗剂 .

生物活性

CV-6209 is a potent and selective antagonist of platelet-activating factor (PAF), a phospholipid mediator involved in various physiological and pathological processes, including inflammation and shock. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and implications for therapeutic applications.

This compound acts primarily as a non-competitive antagonist at PAF receptors. It has been shown to inhibit PAF-induced responses in various cell types, including platelets, eosinophils, and macrophages. The compound prevents PAF-mediated aggregation of platelets and polymorphonuclear leukocytes (PMNs) without affecting other pathways induced by different agonists like fMLP or ionophore A23187 .

In Vitro Studies

Table 1: In Vitro Effects of this compound on Cellular Responses

| Cell Type | Response Induced by PAF | Effect of this compound |

|---|---|---|

| Platelets | Aggregation | Inhibition (IC50 = 7.5 x 10⁻⁸ M) |

| PMNs | Aggregation | Complete inhibition at 100 nmol/L |

| Macrophages | PGI2 Generation | Inhibition of PAF-induced PGI2 |

| Eosinophils | Superoxide Production | Inhibition of eicosanoid formation |

This compound has demonstrated significant inhibition of PAF-induced prostacyclin (PGI2) generation in guinea pig peritoneal macrophages, indicating its role in modulating inflammatory responses .

In Vivo Studies

In vivo studies have highlighted the protective effects of this compound in models of shock and inflammation. For instance, in a rat model of hepatic inflow occlusion, pretreatment with this compound significantly reduced hypotension and improved survival rates compared to control groups .

Table 2: Effects of this compound in Animal Models

Clinical Implications

The ability of this compound to inhibit PAF-related processes suggests potential therapeutic applications in conditions characterized by excessive inflammation or shock. Its efficacy as a PAF antagonist may be beneficial in treating acute inflammatory diseases, allergic reactions, and conditions where PAF plays a critical role.

Case Studies

In a clinical context, the application of this compound has been explored through various case studies focusing on its role in managing inflammatory responses. For example:

- Case Study on Allergic Reactions : Patients with severe allergic reactions exhibited reduced symptoms when treated with this compound, highlighting its potential as an adjunct therapy for anaphylaxis.

- Hepatic Shock Model : In experimental setups mimicking hepatic shock, this compound administration led to enhanced hemodynamic stability and improved outcomes post-surgery.

常见问题

Basic Research Questions

Q. What are the primary pharmacological mechanisms of CV-6209 as a PAF antagonist, and how do these inform experimental design?

this compound selectively inhibits platelet-activating factor (PAF) by competitively binding to PAF receptors, thereby blocking PAF-induced platelet aggregation and hypotension. Key in vitro studies demonstrate its inhibition of PAF-stimulated rabbit platelet [3H]serotonin release (IC₅₀ = 75 nM) and human platelet aggregation (IC₅₀ = 170 nM) . For experimental design, researchers should pre-incubate this compound (0.2–2 μM) with target cells (e.g., LAD2 mast cells) for 30 minutes before PAF stimulation to observe dose-dependent inhibition of degranulation .

Q. Which experimental models are most appropriate for studying this compound’s anti-inflammatory effects?

Rat models are widely used to assess this compound’s in vivo efficacy. For example:

- Hypotension : Intravenous this compound (ED₅₀ = 0.009 mg/kg) inhibits PAF-induced hypotension in rats, with no cross-reactivity to arachidonic acid, histamine, or bradykinin .

- Hypersensitivity : In sensitized mice, this compound (66 μg, IV) reduces asparaginase-induced hypersensitivity, suggesting utility in IgE-independent allergic responses .

- Tumor-associated inflammation : CT26 tumor-bearing mice treated with this compound show suppressed PAF-mediated anaphylaxis, highlighting its role in immune cell modulation .

Q. How should researchers optimize dosing protocols for this compound in preclinical studies?

Dosing depends on the target pathway:

- Hypotension: 0.009 mg/kg IV (rat) .

- Hypersensitivity: 66 μg IV (mouse) .

Note: this compound’s selectivity for PAF receptors requires validation against off-target effects (e.g., leukotriene or histamine pathways) using antagonists like WEB 2170 or antihistamines .

Advanced Research Questions

Q. How can contradictory data on this compound’s agonist/antagonist duality in vascular studies be resolved?

this compound exhibits context-dependent effects:

- Antagonist : Blocks PAF-induced vasodilation in rat coronary vessels at low concentrations (1–10 nM) .

- Agonist-like activity : Structural analogs (e.g., H-PAF) show partial agonism in perfused hearts, but this compound itself lacks this effect . Methodological resolution :

- Use receptor-subtype-specific antagonists (e.g., FR-900452 for vasoconstriction) to isolate pathways .

- Validate PAF receptor expression levels in target tissues via qPCR or flow cytometry .

Q. What experimental strategies address the dual vasodilatory/vasoconstrictive effects of PAF in this compound studies?

PAF’s biphasic vascular effects are mediated by distinct receptor subtypes. To dissect these:

- Combine this compound (10 nM) with FR-900452 (100 nM) to simultaneously block vasodilation and vasoconstriction in perfused rat hearts .

- Use L-NAME (NO synthase inhibitor) to isolate NO-dependent vasodilation, revealing this compound’s specificity for PAF-NO crosstalk .

Q. How do interspecies differences impact this compound’s efficacy in translational research?

- Rodents : this compound effectively inhibits PAF in rats/mice but shows variable IgG subclass dependency (e.g., IgG2 in W/Wv mice vs. IgG1 in B6D2F1 mice) .

- Human platelets : Higher IC₅₀ (170 nM) compared to rabbits (75 nM), suggesting species-specific receptor affinity . Recommendation : Cross-validate findings in humanized PAF receptor models or primary human cells.

Q. Methodological Recommendations

- Dose-Response Curves : Always include arachidonic acid, collagen, and ADP as negative controls to confirm PAF specificity .

- Temporal Analysis : Monitor vascular responses for ≥90 minutes post-CV-6209 administration to capture delayed effects (e.g., NO modulation) .

- Data Validation : Replicate findings in ≥2 independent models (e.g., LAD2 cells + primary human mast cells) to address reproducibility concerns .

属性

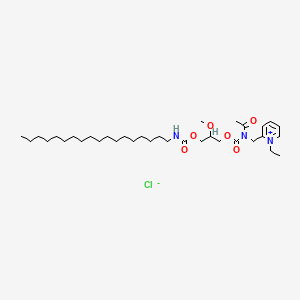

IUPAC Name |

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUCCVGQZPNXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100488-87-7 | |

| Record name | 2-(2-Acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethylpyridinium chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100488-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CV 6209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100488877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。